molecular formula C16H14O3 B1594965 ethyl 9H-xanthene-9-carboxylate CAS No. 7401-03-8

ethyl 9H-xanthene-9-carboxylate

Cat. No.: B1594965
CAS No.: 7401-03-8
M. Wt: 254.28 g/mol
InChI Key: LFHPCJSHNRJCEY-UHFFFAOYSA-N
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Description

Ethyl 9H-xanthene-9-carboxylate is an organic compound with the molecular formula C16H13O3 and a molecular weight of 254.28 g/mol. It is a derivative of xanthene, a tricyclic aromatic hydrocarbon, and is commonly used in various scientific research applications.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: this compound can be synthesized through the esterification of xanthene-9-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

  • Transesterification Reaction: Another method involves the transesterification of commercially available xanthene-9-carboxylic acid ethyl ester.

Industrial Production Methods: The industrial production of this compound typically involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the desired product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form xanthene-9-carboxylic acid.

  • Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivative.

  • Substitution: Substitution reactions can occur at various positions on the xanthene ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Xanthene-9-carboxylic Acid: Formed through oxidation.

  • Alcohol Derivatives: Resulting from reduction reactions.

  • Substituted Xanthene Derivatives: Produced through substitution reactions.

Scientific Research Applications

Ethyl 9H-xanthene-9-carboxylate is widely used in scientific research due to its unique chemical properties. It serves as a precursor in the synthesis of various xanthene derivatives, which are utilized in:

  • Chemistry: As a building block for the synthesis of complex organic molecules.

  • Biology: In the study of biological systems and processes.

  • Medicine: In the development of pharmaceuticals and diagnostic agents.

  • Industry: In the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Ethyl 9H-xanthene-9-carboxylate is similar to other xanthene derivatives such as fluorescein and rhodamine. it is unique in its chemical structure and properties, which make it suitable for specific applications.

Comparison with Similar Compounds

  • Fluorescein: Used as a fluorescent dye in biological research.

  • Rhodamine: Employed in fluorescence microscopy and flow cytometry.

  • Xanthene-9-carboxylic Acid: A precursor in the synthesis of various xanthene derivatives.

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Properties

IUPAC Name

ethyl 9H-xanthene-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-2-18-16(17)15-11-7-3-5-9-13(11)19-14-10-6-4-8-12(14)15/h3-10,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHPCJSHNRJCEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80284467
Record name ethyl 9H-xanthene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7401-03-8
Record name 7401-03-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37339
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 9H-xanthene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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